molecular formula C10H17N3O B8373300 2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide

2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No. B8373300
M. Wt: 195.26 g/mol
InChI Key: FUWUEUKOZBQPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-methylpiperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C10H17N3O/c1-3-4-11-10(14)9-13-7-5-12(2)6-8-13/h1H,4-9H2,2H3,(H,11,14)

InChI Key

FUWUEUKOZBQPRJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-N-(prop-2-yn-1-yl)acetamide (0.7 g, 3.98 mmol) in DCM (10 mL) added N-methyl piperazine (0.66 mL, 5.96 mmol) drop wise. Reaction mixture stirred at rt for 16 h, diluted with DCM and washed with water and brine. The organic layer was dried over Na2SO4 and concentrated in vacuo. The crude residue was triturated with ether-pentane, affording the title compound (0.38 g, 49%); LCMS: m/z=196.15 (M+1); 1H NMR (300 MHz, DMSO-d6) δ 8.06 (d, J=6.1 Hz, 1H), 3.86 (dd, J=5.9, 2.5 Hz, 2H), 3.07 (t, J=2.5 Hz, 1H), 2.91 (s, 2H), 2.47-2.25 (m, 8H), 2.15 (s, 3H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
49%

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